molecular formula C14H10BrN3O2S B278198 N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide

N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide

Cat. No. B278198
M. Wt: 364.22 g/mol
InChI Key: UEDRWPZCRVMOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BZML belongs to the class of benzothiadiazole derivatives, which have been found to possess various biological activities.

Mechanism of Action

The exact mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide is not fully understood. However, it has been suggested that N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has also been found to modulate the levels of certain proteins involved in neurodegeneration.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on the toxicity and safety of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide, which may limit its use in certain experiments.

Future Directions

1. Investigation of the potential of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
2. Further studies to elucidate the mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in cancer and neurodegenerative diseases.
3. Development of more potent and selective derivatives of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide for improved therapeutic efficacy.
4. Exploration of the use of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in combination with other drugs for synergistic effects.
5. Investigation of the pharmacokinetics and pharmacodynamics of N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide in animal models.

Synthesis Methods

N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 4-bromo-3-methoxybenzoyl chloride. The resulting intermediate is then reacted with N-bromosuccinimide to obtain the final product, N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has been studied for its anti-cancer properties, as it has been found to inhibit the growth of various cancer cell lines. In addition, N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C14H10BrN3O2S

Molecular Weight

364.22 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C14H10BrN3O2S/c1-20-12-6-5-8(7-9(12)15)14(19)16-10-3-2-4-11-13(10)18-21-17-11/h2-7H,1H3,(H,16,19)

InChI Key

UEDRWPZCRVMOCG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)Br

Origin of Product

United States

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